molecular formula C20H22FN3O3 B10977655 3-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propan-1-one

3-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propan-1-one

Cat. No.: B10977655
M. Wt: 371.4 g/mol
InChI Key: FSRQLXITLCREAG-UHFFFAOYSA-N
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Description

3-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propan-1-one is a complex organic compound that features a unique combination of functional groups, including oxazole, benzoxazole, and piperidine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propan-1-one typically involves multiple steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an α-haloketone and an amide.

    Formation of the Benzoxazole Ring: The benzoxazole ring is often synthesized via a condensation reaction between an o-aminophenol and a carboxylic acid derivative.

    Piperidine Ring Introduction: The piperidine ring can be introduced through a nucleophilic substitution reaction, where a piperidine derivative reacts with a suitable electrophile.

    Final Coupling Step: The final step involves coupling the oxazole and benzoxazole derivatives with the piperidine moiety, typically through a condensation or substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups on the oxazole ring.

    Reduction: Reduction reactions could target the carbonyl group, potentially converting it to an alcohol.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the piperidine and benzoxazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its structural features suggest it could act as a ligand for certain receptors or enzymes.

Medicine

In medicinal chemistry, 3-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propan-1-one is of interest for its potential pharmacological properties. It may be investigated for its efficacy as an anti-inflammatory, antimicrobial, or anticancer agent.

Industry

In industrial applications, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or ion channels. The presence of the oxazole and benzoxazole rings suggests it could engage in hydrogen bonding, π-π stacking, or hydrophobic interactions with its targets.

Comparison with Similar Compounds

Similar Compounds

    3-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-(6-chloro-1,2-benzoxazol-3-yl)piperidin-1-yl]propan-1-one: Similar structure but with a chlorine atom instead of a fluorine atom.

    3-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-(6-methyl-1,2-benzoxazol-3-yl)piperidin-1-yl]propan-1-one: Similar structure but with a methyl group instead of a fluorine atom.

Uniqueness

The uniqueness of 3-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propan-1-one lies in its specific combination of functional groups, which may confer distinct pharmacological properties compared to its analogs. The presence of the fluorine atom, in particular, can influence the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets.

Properties

Molecular Formula

C20H22FN3O3

Molecular Weight

371.4 g/mol

IUPAC Name

3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propan-1-one

InChI

InChI=1S/C20H22FN3O3/c1-12-16(13(2)26-22-12)5-6-19(25)24-9-7-14(8-10-24)20-17-4-3-15(21)11-18(17)27-23-20/h3-4,11,14H,5-10H2,1-2H3

InChI Key

FSRQLXITLCREAG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)CCC(=O)N2CCC(CC2)C3=NOC4=C3C=CC(=C4)F

Origin of Product

United States

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